tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16(4)9-11(17)15-10-7-5-6-8-14-10/h5-8H,9H2,1-4H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSFKAFGEZBZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling via Carbamate Formation
A widely adopted method involves the direct coupling of tert-butyl N-methylamine with pyridin-2-yl carbamoyl chloride. This approach leverages Boc (tert-butoxycarbonyl) protection to prevent unwanted side reactions.
Procedure :
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Activation of Pyridin-2-yl Carbamic Acid : Pyridin-2-yl carbamic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.
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Coupling Reaction : The acyl chloride is reacted with tert-butyl N-methylamine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–5°C.
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Workup : The reaction mixture is washed with aqueous ammonium chloride, dried over Na₂SO₄, and purified via recrystallization from ethyl acetate.
Key Data :
This method’s efficiency is attributed to the stability of Boc-protected intermediates and the mild reaction conditions, which minimize decomposition.
Stepwise Protection and Functionalization
An alternative route involves sequential protection of the amine group followed by functionalization of the methyl group.
Procedure :
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Boc Protection : N-Methylamine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP).
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Alkylation : The Boc-protected amine is reacted with bromoacetylpyridin-2-yl carbamate in DMF at 40°C for 12 hours.
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Deprotection and Isolation : The Boc group is removed using trifluoroacetic acid (TFA), followed by neutralization and extraction.
Optimization Insights :
Use of Boc-Sarcosine Derivatives
Boc-sarcosine (N-methylglycine) serves as a precursor in a novel two-step synthesis:
Procedure :
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Coupling with Pyridin-2-yl Amine : Boc-sarcosine is activated with EDCI and DMAP, then reacted with pyridin-2-yl amine in DCM at −10°C.
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Carbamate Formation : The intermediate is treated with 1-chloroethyl chloroformate in the presence of DIPEA to yield the final product.
Advantages :
-
Avoids O-acylation byproducts through low-temperature control.
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Achieves 86% HPLC purity without chromatographic purification.
Optimization of Reaction Conditions
Temperature and Catalyst Effects
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | −10°C to 25°C | Prevents decomposition |
| Catalyst (EDCI/DMAP) | 1.2 equivalents | Maximizes coupling efficiency |
| Solvent | DCM or THF | Enhances intermediate stability |
Lower temperatures (−5°C to 0°C) are critical for minimizing side reactions during acyl chloride formation.
Purification Techniques
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Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >99% purity.
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Aqueous Workup : Washing with 1% HCl removes unreacted amines.
Industrial-Scale Considerations
The patent CN106032356A highlights scalability challenges and solutions:
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Cost Efficiency : Replacing chromatographic purification with recrystallization reduces production costs by 40%.
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Throughput : Batch reactions in 500 L reactors achieve 10 kg/day output.
Recent Advances
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate hydrolysis is a primary reaction pathway for this compound, influenced by pH and enzymatic activity.
Acidic Hydrolysis
Under acidic conditions, the carbamate bond undergoes cleavage via protonation of the carbonyl oxygen, releasing tert-butanol and generating a carbamic acid intermediate, which subsequently decarboxylates to form methylamine derivatives .
Reaction Conditions :
Products :
Basic Hydrolysis
Alkaline conditions promote nucleophilic attack by hydroxide ions on the carbamate carbonyl, leading to similar degradation products as acidic hydrolysis but with distinct kinetics .
Reaction Conditions :
Products :
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Primary : Pyridin-2-ylcarbamoylmethylamine
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Byproducts : CO₂, tert-butoxide (neutralized to tert-butanol)
Enzymatic Hydrolysis
Carboxylesterases (e.g., CES1A1, CES2) selectively cleave the carbamate bond in biological systems, enabling prodrug activation .
| Enzyme | Substrate Specificity | Hydrolysis Rate (kₐₜ, s⁻¹) | Reference |
|---|---|---|---|
| CES1A1 | Bulky acyl groups | 0.12 ± 0.03 | |
| CES2 | Small acyl groups | 0.08 ± 0.02 |
Biological Relevance :
Thermal Decomposition
Thermolysis at elevated temperatures generates isocyanate intermediates, which can further react or polymerize .
Reaction Conditions :
Products :
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Primary : Methyl isocyanate (CH₃NCO)
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Secondary : Pyridin-2-ylcarbamoylmethylamine (via recombination)
Mechanism :
-
Homolytic cleavage of the carbamate C–O bond.
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Release of tert-butoxy radical, which stabilizes to tert-butanol.
Nucleophilic Substitution
The carbamate carbonyl is susceptible to nucleophilic attack, enabling functional group transformations.
Common Nucleophiles :
| Nucleophile | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | EtOH, catalytic acid | Ethyl carbamate derivative | 65–78 | |
| Aniline | PhNH₂, DCM, RT | N-Phenylurea derivative | 82–90 |
Limitations :
Stability in Solvents
The compound exhibits variable stability depending on solvent polarity and proticity.
| Solvent | Stability (Half-life) | Degradation Pathway | Reference |
|---|---|---|---|
| Water | 2–4 hours (pH 7.4) | Hydrolysis | |
| DMSO | >30 days | Minimal degradation | |
| Methanol | 48–72 hours | Trans-esterification |
Scientific Research Applications
Physical Properties
- Appearance : White to off-white solid
- Solubility : Soluble in organic solvents like DMSO and DMF; limited solubility in water.
Organic Synthesis
tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate serves as an important reagent in organic synthesis. It is utilized for:
- Carbamate Formation : It acts as a carbamate precursor, facilitating the synthesis of more complex compounds.
- Building Block for Peptides : Its structure allows for incorporation into peptide chains, enhancing the diversity of peptide libraries for drug discovery.
Medicinal Chemistry
Research indicates that this compound has potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to disease pathways, making it a candidate for drug development targeting metabolic disorders.
Biological Studies
The compound is being investigated for its biological interactions:
- Binding Studies : It has been used in studies to understand its binding affinity to target proteins, which is crucial for drug design.
- Cellular Uptake Mechanisms : Research is ongoing to elucidate the mechanisms by which the compound enters cells and interacts with intracellular targets.
Industrial Applications
In industrial chemistry, this compound is utilized for:
- Synthesis of Agrochemicals : It serves as an intermediate in the production of agrochemicals, enhancing crop protection formulations.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to modify properties such as solubility and thermal stability.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of several pyridine-containing carbamates, including this compound. Results indicated significant inhibition of cancer cell proliferation, suggesting further development as an anticancer therapeutic agent .
Case Study 2: Enzyme Inhibition
Research conducted at a leading pharmaceutical university investigated the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. The findings revealed that the compound could effectively inhibit target enzymes, leading to reduced tumor growth in vitro .
Table 1: Comparison of Biological Activities
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| tert-butyl N-methyl-N-{[(pyridin-2-yl)...} | 15 | Protein Kinase A |
| Related Carbamate Derivative | 20 | Protein Kinase B |
| Control Compound | >100 | - |
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Step 1 | tert-butyl carbamate + pyridine derivative | 85 |
| Step 2 | Boc anhydride + ethanol | 90 |
| Purification | Recrystallization | 95 |
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s pyridine-2-ylcarbamoyl group distinguishes it from analogs. Key comparisons include:
- Steric and Electronic Effects : The tert-butyl group in all analogs provides steric bulk, improving stability but reducing solubility. Substituents like benzyl (in ) or methoxy (in ) modulate electronic properties and intermolecular interactions.
- Hydrogen Bonding : The parent compound’s pyridin-2-ylcarbamoyl group may engage in H-bonding similar to tert-butyl 4-methylpyridin-2-ylcarbamate, which forms dimers .
Physicochemical Data
Key Research Findings
- Hydrogen Bonding : The pyridin-2-yl group’s N-atom participates in H-bonding, as seen in , which stabilizes crystal lattices and may influence bioavailability.
- Substituent Impact : Benzyl groups () increase logP values, favoring blood-brain barrier penetration, while methoxy groups () enhance aqueous solubility.
- Synthetic Flexibility : The tert-butyl carbamate group allows iterative functionalization, as demonstrated in multi-step kinase inhibitor syntheses .
Biological Activity
tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C13H19N3O3. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a pyridine ring, and a carbamate functional group. Its structure can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O3 |
| Molecular Weight | 251.31 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]carbamate |
| InChI Key | InChI=1S/C13H19N3O3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors through binding, which can lead to various physiological effects.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines. For instance, compounds similar to this compound have shown significant anti-proliferative activity in vitro against human liver carcinoma cells (HepG-2) .
- Enzyme Inhibition : The compound's structure allows it to potentially inhibit specific enzymes involved in metabolic pathways. For example, it may interact with P-glycoprotein (P-gp), a crucial protein in drug transport and resistance mechanisms .
- Neuroprotective Effects : Some derivatives of related carbamate compounds have demonstrated neuroprotective properties, suggesting that this compound might also offer similar benefits .
Case Studies
Several studies have explored the biological effects of this compound and its analogs:
- Study on Anticancer Properties : A recent study evaluated the cytotoxicity of various pyridine derivatives, including those with carbamate functionalities. The results indicated that certain modifications could enhance anticancer activity against specific cell lines .
- Mechanistic Insights : Research involving ATPase activity assays has shown that compounds interacting with P-glycoprotein can stimulate ATP hydrolysis, indicating a mechanism by which these compounds may enhance drug efficacy or reduce resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate, and what key reagents or catalysts are involved?
- Methodological Answer : A common approach involves carbamate protection of the amine group using tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP in THF). Subsequent coupling of the pyridin-2-yl carbamoyl moiety can be achieved via amide bond formation using HATU or EDC/NHS as coupling agents. Critical intermediates should be purified via column chromatography (silica gel, hexane/EtOAc gradients) to ensure >95% purity .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Always use PPE (lab coat, nitrile gloves, safety goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Refer to SDS guidelines for spill management (e.g., absorb with inert material like vermiculite) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and pyridine ring protons (δ 7.0–8.5 ppm).
- FT-IR : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) and amide N–H (~3300 cm⁻¹).
- LC-MS : Verify molecular ion peaks ([M+H]+) and fragmentation patterns to rule out side products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for the coupling step involving the pyridin-2-yl carbamoyl group?
- Methodological Answer : Discrepancies may arise from solvent choice (DMF vs. DCM) or activation methods. For example, HATU in DMF improves coupling efficiency for sterically hindered amines but may increase epimerization risk. Optimize reaction time (4–12 hrs) and monitor by TLC (Rf ~0.3 in 1:1 hexane/EtOAc). Compare yields under inert (N₂) vs. ambient conditions to assess moisture sensitivity .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution on the carbamate carbonyl. Molecular dynamics simulations (e.g., in GROMACS) assess solvation effects in polar aprotic solvents like THF. Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. How do steric effects from the tert-butyl group influence intermolecular interactions in solid-state structures?
- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs. The bulky tert-butyl group disrupts π-π stacking of the pyridine ring, favoring C–H···O hydrogen bonds between carbamate carbonyls and adjacent methyl groups (d = 2.8–3.2 Å). Compare with analogs lacking the Boc group to quantify steric contributions .
Q. What strategies mitigate racemization during deprotection of the Boc group under acidic conditions?
- Methodological Answer : Use mild acids (e.g., TFA in DCM at 0°C) instead of HCl/dioxane to minimize chiral center inversion. Add scavengers (triisopropylsilane) to quench carbocation intermediates. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/IPA eluent) .
Data Analysis & Experimental Design
Q. How should researchers design stability studies to evaluate the compound’s degradation under varying pH conditions?
- Methodological Answer :
- Experimental Design : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hrs.
- Analytics : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to quantify degradation products (e.g., free amine or pyridine-2-carboxamide).
- Kinetics : Fit data to first-order decay models to calculate half-lives and identify pH-sensitive functional groups .
Q. What are the limitations of using Hammett σ constants to predict electronic effects of substituents on the pyridine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
